(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate
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Overview
Description
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate is an organic compound that features a 1,3-dioxolane ring attached to a phenyl group, which is further connected to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate typically involves the formation of the 1,3-dioxolane ring through a stereoselective reaction. One common method is the oxidation of alkenes with hypervalent iodine reagents, which generates a 1,3-dioxolan-2-yl cation intermediate. This intermediate can then react with silyl enol ethers to form the desired dioxolane product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using hypervalent iodine reagents, followed by purification processes to isolate the desired product. The use of eco-friendly reductants such as glucose in the reduction of nitro compounds to form the dioxolane ring is also a promising approach .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The phenyl group and the acrylate moiety can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for the oxidation of alkenes to form the 1,3-dioxolane ring.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to modify the phenyl and acrylate groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of different dioxolane derivatives, while reduction reactions can yield amines and other reduced products.
Scientific Research Applications
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, the formation of the 1,3-dioxolane ring can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioxolane: A structural isomer of 1,3-dioxolane, often used in similar applications.
1,3-Dioxane: Another cyclic acetal with similar properties and uses.
Uniqueness
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the 1,3-dioxolane ring, phenyl group, and acrylate moiety allows for a wide range of chemical modifications and applications in various fields.
Biological Activity
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate, identified by its CAS number 887582-91-4, is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features an ethyl acrylate moiety linked to a phenyl group substituted with a 1,3-dioxolane ring. Its molecular formula is C13H14O4, with a molecular weight of approximately 250.25 g/mol. The presence of the dioxolane ring contributes to its chemical stability and reactivity in various biological contexts.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Research has indicated that compounds with similar structures exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The dioxolane ring may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
- Anti-inflammatory Effects : Compounds derived from acrylates have been shown to modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Line Testing : The compound was tested against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
MCF-7 | 25 | High |
HT-29 | 30 | Moderate |
A549 | 20 | High |
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both bacteria.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
ethyl (E)-3-[4-(1,3-dioxolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-2-16-13(15)8-5-11-3-6-12(7-4-11)14-17-9-10-18-14/h3-8,14H,2,9-10H2,1H3/b8-5+ |
InChI Key |
VADRLXFAHGEPRE-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C2OCCO2 |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2OCCO2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.